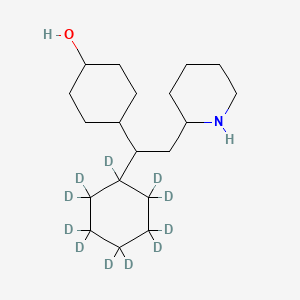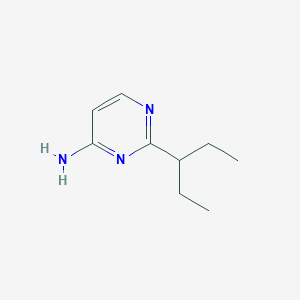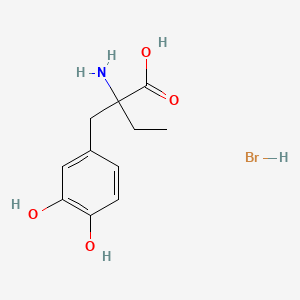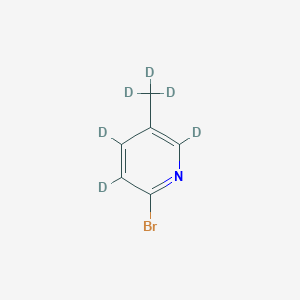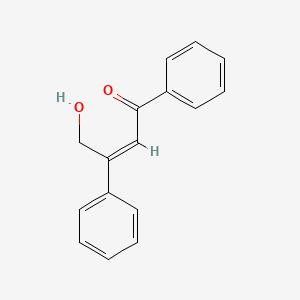![molecular formula C11H14N2O2 B13441594 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid is a compound with a complex structure that includes a pyridine ring and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid typically involves several steps. One common method includes the use of pyridine derivatives and pyrrolidine derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid can be compared with other similar compounds, such as:
2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine: This compound has a similar structure but differs in the position of the carboxylic acid group.
Pyridine and Pyrrole Derivatives: These compounds share the pyridine or pyrrole ring structure but may have different substituents and functional groups.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-4-2-3-10(13)8-5-9(11(14)15)7-12-6-8/h5-7,10H,2-4H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
CJMOPGYPLISPLF-JTQLQIEISA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CC(=CN=C2)C(=O)O |
SMILES canonique |
CN1CCCC1C2=CC(=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
